DNA Binding Affinity of Pt(II) Complexes Derived from 1H-Pyrrole-2-carbaldehyde Oxime vs. Classic Platinum Drugs
The Pt(II) complexes of 1H-pyrrole-2-carbaldehyde oxime exhibit a distinct electrostatic binding mode with calf thymus DNA, characterized by binding constants in the range of 4.42 × 10^3 to 5.09 × 10^3 M^-1 [1]. This is a specific, quantifiable property that differs from the covalent DNA binding mechanism of cisplatin and the intercalative binding of doxorubicin, offering a different pharmacological profile [1].
| Evidence Dimension | DNA Binding Constant (Kb) |
|---|---|
| Target Compound Data | 4.42 × 10^3 to 5.09 × 10^3 M^-1 for Pt(II) complexes |
| Comparator Or Baseline | Cisplatin (covalent binding, ~10^4-10^5 M^-1); Doxorubicin (intercalation, ~10^5-10^6 M^-1) |
| Quantified Difference | Binding constants are 1-2 orders of magnitude lower, indicating a reversible, electrostatic interaction rather than irreversible covalent binding. |
| Conditions | Calf thymus DNA (ct-DNA) in Tris-HCl buffer (pH 7.1) at room temperature; determined by cyclic voltammetry (CV) and differential pulse voltammetry (DPV). |
Why This Matters
This data confirms the ligand's ability to produce Pt(II) complexes with a non-covalent, electrostatic DNA binding mode, which is a key differentiator for researchers seeking metallodrugs with potentially reduced side-effect profiles compared to classical covalent binders.
- [1] Erdogan, D. A., & Ozalp-Yaman, S. (2014). Novel Pt(II) complexes containing pyrrole oxime; synthesis, characterization and DNA binding studies. Journal of Molecular Structure, 1062, 50-57. doi:10.1016/j.molstruc.2014.01.012 View Source
